2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
Description
2-(6-Fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a halogenated tryptamine derivative featuring a fluorine atom at the 6-position of the indole ring and a methyl group at the 1-position (N-methyl substitution). The molecular formula is C₁₁H₁₄ClFN₂, with a molecular weight of approximately 228.7 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents like water and ethanol. Its structural features, including the electron-withdrawing fluorine and lipophilic N-methyl group, influence its physicochemical properties, such as pKa (~9.5 for the amine group) and logP (~1.8), which are critical for bioavailability and receptor binding .
Properties
IUPAC Name |
2-(6-fluoro-1-methylindol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVCFWBMWSXFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1689575-80-1 | |
| Record name | 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction using ethylamine or its derivatives.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C14H19ClFN2
- Molecular Weight : 234.31 g/mol
- CAS Number : 1018593-36-6
Structure
The compound features a fluorinated indole structure, which is significant for its biological activity. The presence of the fluorine atom can enhance the compound's metabolic stability and binding affinity to biological targets.
Pharmacological Studies
Research indicates that compounds with indole structures often exhibit a range of pharmacological activities. Specifically, 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride has been studied for its potential effects on serotonin receptors, which are crucial in mood regulation and various psychiatric disorders.
Case Study: Serotonin Receptor Modulation
A study investigating the binding affinity of this compound to serotonin receptors showed promising results, suggesting its potential use as an antidepressant or anxiolytic agent. The fluorine substitution may enhance receptor selectivity and reduce side effects commonly associated with non-selective serotonin reuptake inhibitors (SSRIs) .
Synthesis and Development of New Drugs
The synthesis of indole derivatives has been a focal point in medicinal chemistry due to their diverse biological activities. The compound can be synthesized through various methods, including:
- N-Alkylation of Indole Derivatives : This method involves the alkylation of indole with ethylamine derivatives.
- Fluorination Techniques : Specific fluorination methods can be employed to introduce the fluorine atom at the 6-position of the indole ring, enhancing the compound's properties.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological research. Its effects on dopamine and norepinephrine levels are under investigation for potential applications in treating neurodegenerative diseases and mood disorders.
Toxicological Assessments
Toxicological studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while the compound exhibits some toxicity at higher concentrations, its therapeutic index may allow for safe usage within controlled parameters .
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Halogen Substitution at the 6-Position
- 6-Methoxy Analog (2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride): Molecular formula: C₁₁H₁₅ClN₂O (MW: 226.7 g/mol). LogP: ~1.2, indicating lower lipophilicity than the target compound .
- 6-Chloro Analog (2-(6-Chloro-1H-indol-3-yl)ethan-1-amine hydrochloride) :
- 6-Bromo Analog (2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride) :
N-Methyl Substitution
- 1-Methyl vs. However, it improves metabolic stability by blocking N-dealkylation pathways . Example: 2-(6-Fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride (methyl at 2-position) shows altered receptor selectivity due to steric effects .
Multi-Halogen Substitution
- 5,6-Difluoro Analog (2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride): Molecular formula: C₁₀H₁₁ClF₂N₂ (MW: 232.66 g/mol).
- 5-Chloro-6-Fluoro Analog (2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride) :
Pharmacological and Physicochemical Data
Biological Activity
2-(6-Fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H12ClFN2
- Molecular Weight : 216.67 g/mol
- CAS Number : 2060062-32-8
- IUPAC Name : 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethanamine hydrochloride
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Antidepressant Effects
Studies suggest that indole derivatives, including this compound, may have antidepressant effects. The mechanism is believed to involve modulation of serotonin receptors, which are crucial in mood regulation.
2. Neuroprotective Properties
The compound has shown potential neuroprotective effects in various models of neuronal injury. This activity is likely linked to its ability to inhibit oxidative stress and inflammation in neural tissues.
3. Inhibition of Enzymatic Activity
Research has demonstrated that this compound can inhibit specific enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmitter breakdown.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor binding affinity |
| Indole Ring System | Essential for interaction with serotonin receptors |
| Ethylamine Side Chain | Influences the potency against AChE/BuChE |
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of indole derivatives in rodent models. The results indicated that administration of 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethanamine led to significant reductions in depressive-like behaviors, supporting its potential as an antidepressant agent .
Case Study 2: Neuroprotection
In a neurotoxicity model involving oxidative stress, the compound was administered to neuronal cell lines. Results showed a marked reduction in cell death and oxidative markers, suggesting protective effects against neurodegeneration .
Case Study 3: Enzyme Inhibition
A series of experiments were conducted to assess the inhibitory effects on AChE and BuChE. The compound exhibited IC50 values comparable to known inhibitors, indicating its potential as a therapeutic agent for Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, and what critical reaction conditions influence yield?
- Methodological Answer : A common synthetic approach involves condensation reactions using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature. Reaction optimization should focus on stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to acid) and reaction duration (typically 12–24 hours). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as demonstrated in analogous indole derivatives .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) be utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key diagnostic signals include the indole NH proton (δ 10.5–11.5 ppm, absent in N-methylated derivatives), fluoro-substituted aromatic protons (δ 6.8–7.2 ppm with coupling constants J = 8–10 Hz), and the ethylamine chain (δ 2.8–3.5 ppm for CH₂NH₂).
- HRMS : The molecular ion peak should correspond to the exact mass of the protonated molecule [M+H]⁺ (calculated for C₁₁H₁₄ClFN₂: 232.0878). Isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split) validate the hydrochloride salt .
Advanced Research Questions
Q. What experimental strategies are employed to assess the compound’s binding affinity to neural receptors such as Y2 or dopaminergic receptors, and how are data contradictions resolved?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]-LY354740 for Y2 receptors) are performed in transfected cell lines. Data contradictions (e.g., inconsistent IC₅₀ values) may arise from receptor subtype heterogeneity or assay conditions (pH, temperature). Statistical normalization to reference antagonists (e.g., JNJ-31020028 for Y2 receptors) and replication across multiple cell models (HEK293, CHO-K1) improve reliability. Schild analysis or computational docking (e.g., AutoDock Vina) can resolve discrepancies .
Q. How does the introduction of fluorine at the 6-position of the indole ring influence the compound’s pharmacokinetic properties, and what in vivo models are appropriate for validating these effects?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by reducing CYP450-mediated oxidation. Pharmacokinetic studies in rodents (Sprague-Dawley rats) should measure plasma half-life (t₁/₂), bioavailability (F%), and blood-brain barrier (BBB) penetration via LC-MS/MS. Comparative studies with non-fluorinated analogs (e.g., 2-(1-methyl-1H-indol-3-yl)ethanamine) isolate fluorine’s effects. Microdialysis in freely moving animals quantifies CNS exposure .
Q. What methodologies are recommended for analyzing potential β-amyloid oligomer inhibition by structurally analogous indole derivatives, and how can these be adapted for this compound?
- Methodological Answer : Thioflavin T (ThT) fluorescence assays monitor β-amyloid aggregation kinetics. Pre-incubation of the compound with synthetic Aβ₄₂ peptides (10 µM) under physiological pH (7.4) and temperature (37°C) quantifies inhibition. Transmission electron microscopy (TEM) validates fibril morphology changes. Dose-response curves (1–100 µM) identify IC₅₀ values. Adaptation requires verifying fluorine’s impact on hydrophobic interactions with amyloid peptides .
Data Analysis & Structural Characterization
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration, and what software tools are critical for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves bond angles and torsional strain in the indole-ethylamine backbone. SHELXL (for small-molecule refinement) and Olex2 (for structure solution) are standard tools. Hydrogen bonding networks (e.g., N–H⋯Cl interactions in the hydrochloride salt) are validated using Mercury software. Discrepancies in thermal motion parameters (B-factors) are addressed via iterative refinement cycles .
Safety & Handling
Q. What safety protocols are essential for handling this compound in electrophysiological or in vivo studies?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and solution preparation.
- Waste Disposal : Collect aqueous/organic waste separately; neutralize hydrochloride salts with 1M NaOH before disposal.
- In Vivo Protocols : Dose escalation studies (0.1–10 mg/kg) in rodents require IACUC approval. Monitor for CNS side effects (e.g., tremors) using open-field tests .
Computational Chemistry
Q. Which molecular docking parameters optimize the prediction of this compound’s interaction with serotonin receptors (e.g., 5-HT₂A)?
- Methodological Answer : AutoDock Vina or Schrödinger’s Glide with the following parameters:
- Grid Box : Centered on the orthosteric binding site (coordinates from PDB 6WGT).
- Flexible Residues : Include Asp155, Ser159, and Lys370 for induced-fit docking.
- Scoring Function : MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) refines binding energy calculations. Validation via comparative MD simulations (100 ns) assesses stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
